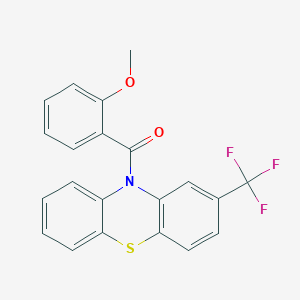![molecular formula C13H10ClN3O B11661643 N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11661643.png)
N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドは、シッフ塩基ヒドラゾン化合物です。シッフ塩基は、C=N結合の存在が特徴で、窒素はアリール基またはアルキル基に結合しています。 これらの化合物は、その安定性と金属イオンと錯体を形成する能力で知られており、化学と生物学のさまざまな分野で重要な役割を果たしています .
準備方法
合成経路と反応条件
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドは、3-クロロベンズアルデヒドとピリジン-3-カルボヒドラジドの縮合反応によって合成できます。この反応は、通常、エタノールまたはメタノールなどの溶媒中で還流条件下で行われます。 反応混合物は数時間加熱され、冷却と再結晶化後に生成物が得られます .
工業生産方法
この化合物の具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を最大限に高めるために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。 工業生産には、効率とスケーラビリティを向上させるために、連続フローリアクターを使用する場合もあります .
化学反応の分析
反応の種類
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドは、次の反応を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて対応する酸化物を生成できます。
還元: 還元反応は、C=N結合をC-N結合に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性がありますが、還元はアミンを生成する可能性があります .
科学研究への応用
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドは、いくつかの科学研究に応用されています。
化学: これは、配位化学において金属イオンと錯体を形成する配位子として使用されます。
生物学: この化合物は、抗菌作用や抗がん作用などの生物活性を持っています。
医学: これは、特定の酵素を阻害する能力のために、その潜在的な治療的用途について研究されています。
科学的研究の応用
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its ability to inhibit certain enzymes.
作用機序
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドの作用機序には、酵素などの分子標的との相互作用が含まれます。この化合物は、活性部位に結合することで酵素活性を阻害し、基質へのアクセスを遮断します。 この阻害は、抗菌作用や抗がん作用などのさまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- N’-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(2-ヒドロキシフェニル)メチリデン]ピリジン-3-カルボヒドラジド
独自性
N’-[(E)-(3-クロロフェニル)メチリデン]ピリジン-3-カルボヒドラジドは、3-クロロフェニル基の存在によってユニークです。この基は、独特の化学的および生物学的特性を与えます。 この構造的特徴は、金属イオンと安定な錯体を形成する能力を高め、その生物活性に貢献しています .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its biological activity .
特性
分子式 |
C13H10ClN3O |
|---|---|
分子量 |
259.69 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+ |
InChIキー |
FBPWBCALMOELRP-LZYBPNLTSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)

![N'-[(E)-(4-propoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661575.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B11661577.png)

![N-[(Z)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11661583.png)
![ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)
![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)

![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11661605.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)
